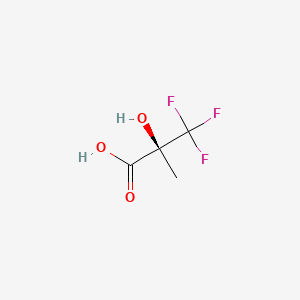

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGJACFEVDCYMC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427057 | |

| Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24435-45-8 | |

| Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral fluorinated building block, is of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique physicochemical and biological properties, including enhanced metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this versatile compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. The trifluoromethyl group significantly influences its acidity and lipophilicity compared to its non-fluorinated analog.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₃O₃ | [1][2] |

| Molecular Weight | 158.07 g/mol | [1] |

| CAS Number | 24435-45-8 | [1][3] |

| Appearance | White to almost white crystalline powder | [2][4] |

| Melting Point | 108-112 °C | [2][4] |

| Boiling Point | 135-137 °C; 60-64 °C at 20 mmHg | [5] |

| Solubility | Soluble in water, ethanol, and ether. | [5] |

| pKa (Predicted) | ~0.03 (estimated based on trifluoroacetic acid) | [6] |

| Optical Rotation | [α]²⁰/D = -16.0 to -17.0 deg (c=5, H₂O) | [2] |

Synthesis and Chiral Resolution

The enantiomerically pure this compound is most commonly obtained through the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly effective method.

General Synthesis Pathway

A common synthetic route starts from trifluoroacetone. The process involves the formation of a racemic cyanohydrin, followed by hydrolysis to the carboxylic acid. The final and crucial step is the resolution of the enantiomers.

References

- 1. scbt.com [scbt.com]

- 2. (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 24435-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 24435-45-8|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Chiral Building Block for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral fluorinated organic compound that has garnered significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, including a trifluoromethyl group and a chiral hydroxyl- and methyl-substituted quaternary carbon center, impart valuable properties to molecules that incorporate this moiety. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutics targeting metabolic pathways.

Chemical Structure and Properties

The chemical identity of this compound and its related stereoisomers are detailed below.

Chemical Structure:

Stereochemistry: (S)-enantiomer

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 24435-45-8[1] |

| Molecular Formula | C4H5F3O3[2] |

| Molecular Weight | 158.08 g/mol [2] |

| Appearance | White crystalline solid |

| InChI Key | CTGJACFEVDCYMC-VKHMYHEASA-N[2] |

| SMILES | C--INVALID-LINK--(C(O)=O)C(F)(F)F[2] |

The racemic mixture, (±)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, has the CAS number 374-35-6. The (R)-enantiomer is identified by CAS number 44864-47-3.

Synthesis and Experimental Protocols

The enantiomerically pure form of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is most commonly obtained through the resolution of a racemic mixture. Enzymatic resolution is a highly effective method for achieving high enantiomeric excess. Below is a detailed experimental protocol for the enzymatic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, followed by hydrolysis to the desired (S)-acid. This protocol is based on methodologies described in the scientific literature.

Experimental Protocol: Enzymatic Resolution of (±)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

Objective: To obtain enantiomerically enriched this compound via enzymatic resolution of the corresponding racemic amide.

Materials:

-

(±)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Sodium hydroxide (1 M)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

Reaction vessel with pH and temperature control

-

Stirrer

-

Separatory funnel

-

Rotary evaporator

-

Analytical balance

-

Chiral HPLC system for enantiomeric excess determination

Procedure:

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a suspension of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide in 0.1 M phosphate buffer (pH 7.0). A typical substrate concentration is in the range of 0.1-0.5 M.

-

Add the immobilized lipase to the suspension. The enzyme loading is typically 1-10% (w/w) relative to the substrate.

-

Stir the mixture at a constant temperature, typically between 30-40 °C.

-

-

Enzymatic Hydrolysis:

-

Monitor the pH of the reaction mixture. As the (R)-amide is selectively hydrolyzed to the (R)-acid, the pH will decrease.

-

Maintain the pH at 7.0 by the controlled addition of 1 M sodium hydroxide solution using a pH-stat or manual titration.

-

The progress of the reaction can be monitored by measuring the consumption of NaOH or by periodically taking samples for chiral HPLC analysis to determine the enantiomeric excess of the remaining (S)-amide and the formed (R)-acid.

-

The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-amide and the product (R)-acid.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with water and reused.

-

Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. This protonates the (R)-acid.

-

Extract the aqueous solution multiple times with ethyl acetate. The (R)-acid will preferentially move into the organic phase, while the unreacted (S)-amide will also be extracted.

-

To separate the (S)-amide from the (R)-acid, the combined organic extracts can be washed with a saturated sodium bicarbonate solution. The (R)-acid will be deprotonated and move into the aqueous basic layer, while the (S)-amide remains in the organic layer.

-

Isolate the organic layer containing the (S)-amide.

-

-

Hydrolysis of (S)-amide:

-

Dry the ethyl acetate solution containing the (S)-amide over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The isolated (S)-amide is then subjected to acidic or basic hydrolysis to yield this compound. For acidic hydrolysis, reflux the amide in an aqueous solution of a strong acid (e.g., 6 M HCl) until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, extract the product into an organic solvent like ethyl acetate.

-

-

Purification and Characterization:

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

-

Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

-

Determine the enantiomeric excess of the final product using chiral HPLC.

-

Application in Drug Development: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

A significant application of derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, particularly the (R)-enantiomer, is in the development of inhibitors for Pyruvate Dehydrogenase Kinase (PDK).[3][4] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[2] In many cancer cells, upregulation of PDK leads to a metabolic shift towards aerobic glycolysis (the Warburg effect), which is crucial for tumor growth and survival.[3]

Inhibition of PDK can reverse this metabolic switch, forcing cancer cells to rely on mitochondrial oxidative phosphorylation, a process that can lead to increased oxidative stress and apoptosis.[3] Amide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid have been shown to be potent inhibitors of PDK.[4]

PDK Signaling Pathway and Inhibition

The following diagram illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in metabolism and its regulation by Pyruvate Dehydrogenase Kinase (PDK). It also depicts how inhibitors derived from 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid can modulate this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides as pyruvate dehydrogenase kinase 1 (PDK1) inhibitors to reduce the growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this valuable compound, focusing on both chemical and biocatalytic methodologies.

Chemical Synthesis Pathways

Chemical synthesis of this compound often involves the preparation of a racemic mixture followed by chiral resolution, or asymmetric synthesis strategies employing chiral auxiliaries or catalysts.

Racemic Synthesis and Chiral Resolution

A common approach involves the synthesis of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which is then resolved to isolate the desired (S)-enantiomer.

A multi-step synthesis starting from a trifluoroacetic acid ester has been reported.[1] The general pathway involves the formation of trifluoroacetone, followed by conversion to a nitrile intermediate, which is then hydrolyzed to the racemic acid.

Chiral Resolution Agents: Classical resolution using a chiral resolving agent is a frequently employed method. However, the cost of these agents can be a significant drawback.

-

(S)-(-)-α-Methylbenzylamine: This resolving agent has been used, but the process can be expensive due to the large quantities required.[1]

-

Dimethoxystrychnine: While effective, the high cost of this alkaloid makes it less practical for large-scale synthesis.[1]

Asymmetric Synthesis

To circumvent the inefficiencies of chiral resolution, several asymmetric synthesis strategies have been explored.

Using Chiral Auxiliaries: Chiral auxiliaries, such as Evans oxazolidinones, are temporarily attached to a prochiral substrate to direct a stereoselective transformation.[2][3] After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. While a powerful tool, this method requires additional steps for the attachment and removal of the auxiliary.

Catalytic Asymmetric Trifluoromethylation: Recent advances in catalysis have enabled the direct enantioselective trifluoromethylation of carbonyl compounds. Photoredox organocatalysis, for instance, can be used for the α-trifluoromethylation of aldehydes, which can then be oxidized to the corresponding carboxylic acid.[4][5] This method offers a more direct route to chiral trifluoromethyl-containing building blocks.

Biocatalytic Synthesis Pathways

Biocatalysis offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.

Enzymatic Resolution of Racemic Esters

One biocatalytic approach involves the enzymatic resolution of a racemic ester of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Esterases or lipases can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted (S)-ester or the produced (S)-acid.[1]

Asymmetric Reduction of a Prochiral Ketone

A highly efficient method for synthesizing both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid involves the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy).[6][7] Lactate dehydrogenases (LDHs) are particularly effective for this transformation.

-

d-Lactate Dehydrogenase (d-LDH): Enzymes such as d-LDH from Leuconostoc mesenteroides can reduce TFPy to (S)-3,3,3-trifluoro-2-hydroxypropanoic acid with excellent enantiomeric excess (>99.5%).[6][7]

-

l-Lactate Dehydrogenase (l-LDH): Conversely, l-LDH from sources like chicken can produce the (R)-enantiomer.[6][7]

A cofactor regeneration system, often using formate dehydrogenase, is typically employed to recycle the nicotinamide adenine dinucleotide (NADH) required for the reduction.[6][7]

Hydrolysis of Racemic Amides

Microorganisms possessing stereospecific amidases can be used for the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.[8][9] For example, certain strains of Pseudomonas, Rhodococcus, Arthrobacter, or Bacillus can selectively hydrolyze the (R)-amide to the (R)-acid, leaving the desired (S)-amide unreacted.[8] The (S)-amide can then be chemically hydrolyzed to this compound.

Cyanohydrin Formation

The use of oxynitrilase enzymes presents another biocatalytic route. These enzymes can catalyze the enantioselective addition of cyanide to trifluoroacetone to form a chiral cyanohydrin intermediate, which can then be hydrolyzed to the target acid.[9] The choice of oxynitrilase can direct the synthesis towards either the (R)- or (S)-enantiomer.[9]

Quantitative Data Summary

| Synthesis Pathway | Key Reagent/Enzyme | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

| Chemical Resolution | (S)-(-)-α-Methylbenzylamine | (S) | - | - | [1] |

| Chemical Resolution | Dimethoxystrychnine | (S) | - | - | [1] |

| Biocatalytic Reduction | d-Lactate Dehydrogenase | (S) | Good | >99.5% | [6][7] |

| Biocatalytic Hydrolysis | Amidase from Klebsiella oxytoca | (R)-acid and (S)-amide | ~50% (for R-acid) | >99% (for R-acid) | [9] |

Experimental Protocols

General Protocol for Asymmetric Reduction using Lactate Dehydrogenase

This protocol is a generalized procedure based on the principles described in the literature.[6][7]

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., phosphate buffer, pH 7.0).

-

Reagents: Add 3,3,3-trifluoro-2-oxopropionic acid (TFPy), NADH, and the enzymes (d-LDH for the (S)-product and formate dehydrogenase for cofactor regeneration).

-

Reaction Conditions: Maintain the temperature at an optimal level for the enzymes (e.g., 30-37 °C) and stir the mixture.

-

Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the conversion of TFPy and the formation of the product.

-

Work-up: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent.

-

Purification: Purify the product by standard methods such as crystallization or chromatography.

General Protocol for Microbiological Hydrolysis of a Racemic Amide

This protocol is based on the general methodology described in the patent literature.[8]

-

Microorganism Culture: Cultivate a suitable microorganism (e.g., Rhodococcus sp.) in an appropriate growth medium containing an inducer for the amidase enzyme.

-

Biotransformation: To a suspension of the microbial cells in a buffer, add the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.

-

Reaction Conditions: Maintain the pH (e.g., 7.0-8.0) and temperature (e.g., 30 °C) and agitate the mixture.

-

Monitoring: Monitor the hydrolysis of the amide using techniques like HPLC.

-

Separation: After the desired conversion is reached, separate the cells from the reaction mixture by centrifugation or filtration.

-

Product Isolation:

-

For the (S)-amide: Extract the unreacted (S)-amide from the supernatant with an organic solvent.

-

For the (R)-acid: Acidify the supernatant and extract the (R)-acid.

-

-

Hydrolysis of (S)-amide: The isolated (S)-amide can be chemically hydrolyzed (e.g., with aqueous acid) to obtain the (S)-acid.

Visualization of Synthesis Pathways

Caption: Overview of Chemical and Biocatalytic Synthesis Pathways.

Caption: Biocatalytic Asymmetric Reduction with Cofactor Regeneration.

Caption: Enzymatic Kinetic Resolution of a Racemic Amide.

References

- 1. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. It includes experimental protocols and data interpretation to facilitate its identification and characterization in a research and development setting.

Introduction

This compound (CAS No. not available for S-enantiomer, R-enantiomer is 44864-47-3) is a chiral fluorinated organic compound. Its unique structure, featuring a trifluoromethyl group, a hydroxyl group, and a carboxylic acid, makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the molecule's acidity, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is critical for confirming its identity, purity, and structure in any application.

Compound Details:

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the title compound based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~12.0 | Singlet, Broad | Carboxylic Acid (-COOH ) |

| ¹H | CDCl₃ | Variable | Singlet, Broad | Hydroxyl (-OH ) |

| ¹H | CDCl₃ | ~1.6 | Singlet | Methyl (-CH₃ ) |

| ¹³C | CDCl₃ | ~170-180 | Singlet | Carboxylic Carbon (-C OOH) |

| ¹³C | CDCl₃ | ~124 | Quartet | Trifluoromethyl Carbon (-C F₃) |

| ¹³C | CDCl₃ | ~72 | Quartet | Quaternary Carbon (-C (OH)) |

| ¹³C | CDCl₃ | ~22 | Singlet | Methyl Carbon (-C H₃) |

| ¹⁹F | CDCl₃ | ~ -78 | Singlet | Trifluoromethyl (-CF₃ ) |

Note: The exact chemical shifts can be influenced by solvent and concentration. The hydroxyl proton signal may be broad and its position variable; it may exchange with D₂O.[5][6]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~3400 | Medium, Broad | O-H Stretch | Hydroxyl Group |

| ~2950 | Weak | C-H Stretch | Methyl Group |

| 1760 - 1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl Group |

| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid |

Note: The very broad O-H stretch from the carboxylic acid dimer is a key characteristic feature and may overlap with C-H stretching vibrations.[5][7]

Mass Spectrometry (MS)

| Technique | Ionization Mode | m/z Value | Proposed Fragment |

| ESI | Negative | 157.01 | [M-H]⁻ |

| EI | Positive | 158.02 | [M]⁺ (Molecular Ion) |

| EI | Positive | 113.01 | [M - COOH]⁺ |

| EI | Positive | 89.02 | [M - CF₃]⁺ |

| EI | Positive | 69.00 | [CF₃]⁺ |

| EI | Positive | 45.00 | [COOH]⁺ |

| EI | Positive | 43.02 | [CH₃CO]⁺ |

Note: ESI in negative mode is often preferred for carboxylic acids, readily forming the [M-H]⁻ ion.[8][9] Fragmentation patterns in EI are predicted based on stable carbocations and neutral losses.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard like trifluorotoluene can be used.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical spectral width: -2 to 14 ppm.

-

To confirm the hydroxyl and carboxylic acid protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton signals should disappear or significantly decrease in intensity.[6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Employ a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: -50 to -100 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.[9]

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[9]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI, negative ion mode.

-

Scan Range: m/z 50 - 500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M-H]⁻ ion at m/z 157.01.

-

Visualizations: Workflows and Relationships

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of the target compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationships in Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary information to determine the final chemical structure.

Caption: Relationship between techniques and structural data.

References

- 1. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 3. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. LC-MS analysis of low molecular weight organic acids derived from root exudation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

Chirality of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the chirality of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a key chiral building block in modern drug development. The document elucidates the stereochemical properties, synthesis, and resolution of its enantiomers. Detailed experimental protocols for both chemical synthesis and enzymatic resolution are provided, alongside a comprehensive summary of relevant quantitative data. This guide is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences and organic chemistry, offering a thorough understanding of the critical role of this molecule's chirality in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients.

Introduction

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, also known as trifluoro-isobutyric acid, is a fluorinated alpha-hydroxy acid. The presence of a trifluoromethyl group (CF3) imparts unique chemical and physical properties, including increased acidity and metabolic stability, making it a valuable synthon in medicinal chemistry. The central quaternary carbon atom at the C2 position is a stereocenter, giving rise to two enantiomers: (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

The stereochemistry of this molecule is of paramount importance, as the biological activity of many pharmaceuticals is enantiomer-dependent. The selective use of a single enantiomer can lead to drugs with improved therapeutic indices, reduced side effects, and lower dosage requirements. Consequently, the efficient synthesis and separation of the enantiomers of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid are of significant interest to the pharmaceutical industry.

This guide will delve into the synthesis of the racemic mixture, followed by a detailed exploration of various resolution techniques, with a particular focus on enzymatic methods which offer high enantioselectivity under mild reaction conditions.

Physicochemical and Chiral Properties

The physical and chiral properties of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and its enantiomers are summarized in the tables below. These properties are crucial for their identification, characterization, and application.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C4H5F3O3 |

| Molecular Weight | 158.08 g/mol |

| Melting Point | 108-112 °C |

| Appearance | White to off-white crystalline powder |

Table 2: Chiral Properties of Enantiomers

| Enantiomer | CAS Number | Specific Rotation ([α]D) | Enantiomeric Excess (ee) |

| (R)-enantiomer | 44864-47-3 | +16° to +17° (c=5 in H2O)[1] | >98% (commercially available) |

| (S)-enantiomer | 24435-45-8 | -16.5° (c=5 in H2O)[2] | >98% (commercially available) |

| Racemic Mixture | 374-35-6 | Not applicable | Not applicable |

Synthesis of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

The synthesis of the racemic mixture of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through a multi-step chemical process. A common route starts from a trifluoroacetic acid ester.

Experimental Protocol: Chemical Synthesis

The following is a representative protocol for the chemical synthesis of racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, based on descriptions found in the literature.[3][4]

Step 1: Synthesis of Trifluoroacetone

-

To a solution of a trifluoroacetic acid ester, add a mineral acid (e.g., sulfuric acid).

-

Heat the reaction mixture to reflux.

-

The trifluoroacetone formed is distilled off.

Step 2: Synthesis of Propionic acid nitrile derivative

-

React the trifluoroacetic acid ester with a cyanide source (e.g., sodium cyanide) in a suitable solvent.

Step 3: Synthesis of Propionic acid ester derivative

-

Treat the resulting propionic acid nitrile derivative with a C1-C4 alcohol in the presence of a mineral acid.

Step 4: Hydrolysis to Racemic Acid

-

Hydrolyze the propionic acid ester derivative using an aqueous acid or base to yield racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.

-

The final product can be isolated by extraction and purified by crystallization.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. While classical resolution using chiral resolving agents like dimethoxystrychnine or (S)-(-)-α-methylbenzylamine has been reported, these methods can be expensive.[3] Enzymatic resolution has emerged as a highly efficient and cost-effective alternative.

Enzymatic Resolution

Enzymatic resolution takes advantage of the stereoselectivity of enzymes, such as lipases, esterases, and amidases, to selectively catalyze a reaction on one enantiomer of a racemic substrate. This results in a mixture of a reacted enantiomer and an unreacted enantiomer, which can then be separated.

Table 3: Performance of Various Enzymatic Resolution Methods

| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) of Product | Reference |

| Klebsiella oxytoca amidase | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide | (R)-acid | ~50% | >99% | [5] |

| Burkholderia phytofirmans amidase | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | (R)-acid | 44% | 95% | [5] |

| Esterase or Lipase | Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid ethyl ester | (S)-acid | - | High | [3] |

Experimental Protocol: Enzymatic Resolution of Racemic Ethyl Ester

The following protocol is a generalized procedure for the kinetic resolution of racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate using an esterase or lipase.[3]

Materials:

-

Racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

-

Esterase or Lipase (e.g., from Candida sp.)

-

0.1 M Sodium hydrogen phosphate buffer (pH 7.0)

-

1 N Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 90-110 mg of racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate in 7 ml of 0.1 M sodium hydrogen phosphate buffer (pH 7.0).

-

Add 14-20 mg of the selected esterase or 30-40 mg of the lipase to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the pH of the reaction and maintain it between 6 and 7 by the controlled addition of 1 N NaOH. The consumption of NaOH is indicative of the formation of the carboxylic acid.

-

Follow the progress of the reaction by Gas Chromatography (GC) to determine the extent of hydrolysis.

-

Stop the reaction when approximately 50% of the ester has been hydrolyzed to achieve a high enantiomeric excess for both the remaining ester and the produced acid.

-

Acidify the reaction mixture to a pH of approximately 2 with a suitable acid (e.g., 1 M HCl).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The resulting mixture contains the unreacted (S)-ester and the (R)-acid, which can be separated by further purification techniques such as chromatography.

Biological Significance and Applications

Enantiomerically pure (R)- and this compound are valuable chiral building blocks in the synthesis of a variety of pharmaceuticals. The trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the final drug molecule. While this molecule itself is not known to be directly involved in specific signaling pathways, its importance lies in providing the necessary stereochemistry for the synthesis of complex, biologically active compounds.

Conclusion

The chirality of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a critical aspect of its utility in the pharmaceutical industry. This guide has provided a comprehensive overview of its synthesis and the highly efficient enzymatic methods for the resolution of its enantiomers. The detailed protocols and quantitative data presented herein serve as a valuable resource for scientists and researchers engaged in the development of enantiomerically pure pharmaceuticals. The continued development of novel and efficient synthetic and resolution methodologies for such chiral building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 4. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Trifluoromethyl Group in Chiral Building Blocks: A Technical Guide to Unlocking Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into chiral building blocks has become a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically alter the physicochemical properties of a molecule, leading to profound effects on its biological activity, metabolic stability, and pharmacokinetic profile. This in-depth technical guide explores the biological significance of trifluoromethylated chiral building blocks, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in the design and development of next-generation therapeutics.

The Impact of Trifluoromethylation on Biological Activity

The introduction of a trifluoromethyl group can significantly enhance the therapeutic potential of a drug candidate. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence a molecule's pKa, conformation, and ability to participate in hydrogen bonding. Furthermore, the CF₃ group is metabolically stable due to the strength of the carbon-fluorine bond, often leading to an extended drug half-life. Its lipophilic nature can improve membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets.

The chirality of the building block, combined with the presence of the trifluoromethyl group, allows for precise three-dimensional interactions with biological targets such as enzymes and receptors. This can lead to enhanced potency and selectivity, minimizing off-target effects and improving the overall safety profile of a drug.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of several trifluoromethylated compounds, highlighting their potency against various biological targets.

Table 1: Anticancer Activity of Trifluoromethylated Isoxazole Derivatives

| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Citation |

| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [1] |

| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | MCF-7 (Breast) | 1.91 | [1] |

| Analog of TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated) | MCF-7 (Breast) | 19.72 | [2] |

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives against EGFR

| Compound ID | Structure | Target | Cell Line | IC₅₀ (µM) | Citation |

| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | A549 (Lung) | 0.35 | [3] |

| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | MCF-7 (Breast) | 3.24 | [3] |

| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | PC-3 (Prostate) | 5.12 | [3] |

| Gefitinib | (Positive Control) | EGFR | A549 (Lung) | - | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of trifluoromethylated compounds.

Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)

This protocol describes a metal-free, cascade reaction for the synthesis of the trifluoromethylated isoxazole TTI-4.

Materials:

-

(E)-1-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (chalcone)

-

Sodium triflinate (CF₃SO₂Na)

-

tert-Butyl nitrite (tBuONO)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of the chalcone (1.0 equiv.) in DMSO, add sodium triflinate (2.0 equiv.) and tert-butyl nitrite (2.0 equiv.).

-

Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated isoxazole.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Trifluoromethylated test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the trifluoromethylated test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Pathway Inhibition

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway, thereby evaluating the inhibitory effect of a compound.

Materials:

-

Cancer cell lines

-

Trifluoromethylated test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the trifluoromethylated compound at various concentrations for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

Many trifluoromethylated compounds exert their biological effects by modulating specific intracellular signaling pathways that are often dysregulated in diseases such as cancer. Understanding these pathways is critical for rational drug design.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell growth and division. Its hyperactivation is a common driver of cancer.

Conclusion

Trifluoromethylated chiral building blocks represent a powerful tool in the arsenal of medicinal chemists. The unique properties imparted by the CF₃ group, when combined with the stereochemical precision of a chiral scaffold, offer a compelling strategy for the development of highly potent and selective therapeutic agents. The data and protocols presented in this guide provide a foundational resource for researchers seeking to harness the potential of these remarkable molecular entities in the pursuit of novel and effective treatments for a range of diseases. Further exploration into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly continue to fuel innovation in drug discovery.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

This guide provides comprehensive safety, handling, and storage information for (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a crucial chiral building block in pharmaceutical and agrochemical research and development. The information presented is intended for qualified professionals, including researchers, scientists, and drug development experts. It is important to note that while this document focuses on the (S)-enantiomer, much of the available safety and handling data is for the (R)-enantiomer or the racemic mixture. The fundamental physical and chemical properties, as well as the associated hazards, are expected to be identical for both enantiomers.

Chemical and Physical Properties

This compound is a fluorinated organic compound. The trifluoromethyl group significantly influences its chemical properties, notably increasing the acidity of the carboxylic acid compared to its non-fluorinated counterparts.

| Property | Value | Reference |

| Molecular Formula | C₄H₅F₃O₃ | [1][2] |

| Molecular Weight | 158.08 g/mol | [1][2] |

| Appearance | White to almost white solid, powder, or crystal | [3][4] |

| Melting Point | 108-112 °C | [5] |

| Boiling Point | 135-137 °C | [6] |

| Solubility | Soluble in water. | [6][7] |

| pKa | 2.46 ± 0.22 (Predicted) | [7] |

| Storage Temperature | Refrigerated (0-10°C), Inert atmosphere (2-8°C) | [7] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Classification:

-

Corrosive to metals (Category 1) [5]

-

Skin corrosion (Category 1B) [5]

-

Serious eye damage (Category 1) [5]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include:

-

Prevention:

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4][5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5][8]

-

-

Storage:

-

Disposal:

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory protocols is essential when working with this compound.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[6]

-

An emergency eyewash station and safety shower must be readily accessible.

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][8]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.

3.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[5]

Storage and Disposal

Proper storage and disposal are critical to maintain the integrity of the compound and ensure safety.

4.1. Storage

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

The compound is hygroscopic and should be protected from moisture.[8]

-

Store in the original, corrosive-resistant container.[5]

-

It is recommended to store under an inert atmosphere.[7]

-

Keep away from incompatible materials such as oxidizing agents.[6]

4.2. Disposal

-

Dispose of the compound and its container in accordance with local, regional, and national regulations.

-

The material should be disposed of as hazardous waste.

-

Do not allow the chemical to enter drains or waterways.

First-Aid Measures

In case of exposure, immediate medical attention is required.

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment (see Section 3.2).

-

Avoid breathing dust or vapors.

-

-

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.

-

Do not let the product enter drains.

-

-

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

-

For larger spills, contain the spill and collect the material using a method that does not generate dust.

-

Absorb any remaining material with an inert absorbent.

-

Clean the spill area thoroughly with soap and water.

-

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Synthesis and Experimental Use

While detailed, step-by-step experimental protocols are beyond the scope of this guide, a patented method describes the preparation of (S)- or (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid from a trifluoroacetoacetic ester. This process involves chemical synthesis steps followed by a microbiological hydrolysis step. The microbiological step utilizes microorganisms such as Pseudomonas sp., Rhodococcus opacus, Arthrobacter ramosus, or Bacillus sp. for stereospecific hydrolysis. The growth and biotransformation conditions, including temperature (20-40°C) and pH (6-9), are critical for successful synthesis.[9]

When using this compound in subsequent reactions, its acidic nature and potential for hydrogen bonding should be considered in the choice of solvents and reaction conditions.

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) provided by the supplier before use and adhere to all institutional and regulatory safety guidelines.

References

- 1. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. aksci.com [aksci.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. (S)-(-)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOIC ACID - Safety Data Sheet [chemicalbook.com]

- 9. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

A Technical Guide to Enantiomerically Pure (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid for Researchers and Drug Development Professionals

Introduction

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral building block, is of significant interest in medicinal chemistry and drug development. Its trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This technical guide provides an in-depth overview of the commercial availability, key properties, and relevant experimental protocols for this valuable compound.

Commercial Suppliers and Physical Properties

A number of chemical suppliers offer this compound. While purity levels are generally high, it is crucial for researchers to obtain batch-specific data from the supplier's Certificate of Analysis (CoA) to ensure the enantiomeric excess and other specifications meet the requirements of their specific application.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | 24435-45-8 | C4H5F3O3 | 158.08 | Sold under the "AldrichCPR" brand for early discovery research; analytical data is not collected by the supplier for this specific product.[1] |

| Santa Cruz Biotechnology | 24435-45-8 | C4H5F3O3 | 158.07 | Available for research use. |

| TCI Chemicals | 44864-47-3 (for the (R)-enantiomer) | C4H5F3O3 | 158.08 | While the CAS number is for the (R)-enantiomer, TCI is a common supplier of chiral compounds and may offer the (S)-enantiomer.[2] |

| Hangzhou Royalchem Co.,LTD | 24435-45-8 | C4H5F3O3 | 158.08 | Industrial grade available.[3] |

| ChemScene | 44864-47-3 (for the (R)-enantiomer) | C4H5F3O3 | 158.07 | A Certificate of Analysis for the (R)-enantiomer shows a purity of ≥95.0% by NMR.[4] |

Table 2: Physicochemical Properties of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

| Property | Value | Source |

| Appearance | White to off-white solid/crystal | [5][6] |

| Melting Point | 110 °C | [7] |

| Boiling Point | 247.4 °C at 760 mmHg | [6] |

| Density | 1.532 ± 0.06 g/cm³ (20 °C, 760 Torr) | [6] |

| Flash Point | 103.4 ± 25.9 °C | [6] |

| Refractive Index | -16.5° (c=5, H2O) | [7] |

| Solubility | The hydroxyl and carboxylic acid groups suggest solubility in polar protic solvents. The trifluoromethyl group can increase solubility in some organic solvents.[8] | - |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through various methods, including chemoenzymatic processes and classical resolution of the racemic mixture.

Protocol 1: Chemoenzymatic Synthesis via Enzymatic Resolution

This protocol is based on the general principles of enzymatic resolution of a racemic ester, a common and effective method for producing enantiomerically pure compounds.[9]

Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of the target molecule.

Methodology:

-

Synthesis of the Racemic Ester:

-

Dissolve racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in an excess of a suitable alcohol (e.g., ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Work up the reaction by neutralizing the acid, extracting the ester into an organic solvent, and purifying by distillation or chromatography to obtain the racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate.

-

-

Enzymatic Resolution:

-

Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7).

-

Add a lipase, such as Candida antarctica lipase B (CALB), either in its free form or immobilized.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze one of the ester enantiomers (typically the (R)-ester) to the corresponding carboxylic acid.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.

-

-

Separation and Hydrolysis:

-

Acidify the reaction mixture and extract with an organic solvent.

-

Separate the unreacted (S)-ester from the (R)-acid product by column chromatography or by extraction with a basic aqueous solution to isolate the acid.

-

Hydrolyze the purified (S)-ester using standard conditions (e.g., aqueous sodium hydroxide followed by acidification) to yield the desired this compound.

-

Purify the final product by recrystallization or chromatography.

-

Protocol 2: Classical Resolution using a Chiral Amine

This protocol is based on the principle of forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Workflow for Classical Resolution

Caption: Classical resolution via diastereomeric salt formation.

Methodology:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water).

-

Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine.

-

Heat the mixture to ensure complete dissolution.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The mother liquor will be enriched in the other diastereomer.

-

-

Liberation of the Enantiomerically Pure Acid:

-

Dissolve the collected crystals in water.

-

Acidify the solution with a strong acid (e.g., HCl) to a low pH.

-

The enantiomerically enriched carboxylic acid will precipitate or can be extracted with an organic solvent.

-

Purify the this compound by recrystallization.

-

The enantiomeric purity of the product should be determined by chiral HPLC.

-

Analytical Methodology: Determination of Enantiomeric Excess by Chiral HPLC

A general approach for the determination of the enantiomeric excess of α-hydroxy acids using chiral High-Performance Liquid Chromatography (HPLC) is outlined below. Method development and optimization will be necessary for this specific compound.

Workflow for Chiral HPLC Analysis

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Methodology:

-

Instrumentation:

-

An HPLC system equipped with a UV detector is typically used.

-

-

Chiral Stationary Phase (CSP) Selection:

-

Polysaccharide-based chiral columns (e.g., Chiralpak AD, Chiralcel OD) are often effective for the separation of chiral acids.

-

Ligand-exchange columns can also be suitable for underivatized α-hydroxy acids.[10]

-

-

Mobile Phase:

-

For normal-phase chromatography, a mixture of hexane and isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is a common starting point.

-

For reversed-phase chromatography, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) can be employed.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

-

Dilute to an appropriate concentration for injection.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H (or similar polysaccharide-based column)

-

Mobile Phase: n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Temperature: Ambient or controlled (e.g., 25°C)

-

-

Analysis:

-

Inject a small volume (e.g., 10 µL) of the sample.

-

Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with a racemic standard.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

-

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

-

This technical guide provides a foundational understanding for researchers working with this compound. For all applications, it is imperative to consult the supplier's specific documentation and to perform appropriate analytical validation for the intended use.

References

- 1. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid [process-chem.com]

- 6. americanelements.com [americanelements.com]

- 7. chembk.com [chembk.com]

- 8. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 9. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

Methodological & Application

Application of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid as a Chiral Derivatizing Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral carboxylic acid with potential applications as a chiral derivatizing agent (CDA) for the determination of enantiomeric excess and absolute configuration of chiral amines and alcohols. The presence of a trifluoromethyl group can induce significant chemical shift differences in the nuclear magnetic resonance (NMR) spectra of the resulting diastereomers, facilitating their quantification. This document provides a generalized protocol for the use of this compound as a CDA, based on established principles of chiral derivatization, as specific detailed protocols for this particular agent are not widely available in the current literature.

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and asymmetric synthesis. Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched analyte to form a mixture of diastereomers. These diastereomers, having different physical and chemical properties, can be distinguished and quantified using chromatographic or spectroscopic techniques, most notably NMR spectroscopy and high-performance liquid chromatography (HPLC).

This compound possesses key features that make it a promising candidate for a chiral derivatizing agent:

-

Chiral Center: The quaternary carbon atom bonded to the hydroxyl, carboxyl, methyl, and trifluoromethyl groups is a chiral center.

-

Reactive Group: The carboxylic acid moiety can readily react with amines and alcohols to form amides and esters, respectively.

-

Fluorine Atoms: The trifluoromethyl group serves as a sensitive probe in ¹⁹F NMR spectroscopy and can induce significant non-equivalence in the chemical shifts of nearby protons in ¹H NMR spectra of the diastereomeric derivatives.

Principle of Chiral Derivatization

The fundamental principle involves the conversion of a mixture of enantiomers into a mixture of diastereomers. As illustrated below, the reaction of a racemic analyte (e.g., a chiral amine, R/S-NH₂) with an enantiomerically pure derivatizing agent ((S)-CDA) results in the formation of two diastereomers ((R,S)-diastereomer and (S,S)-diastereomer).

Caption: Reaction of a racemic amine with (S)-CDA to form diastereomers.

These diastereomers can then be quantified, and the ratio of their amounts directly reflects the enantiomeric composition of the original analyte.

Experimental Protocols (Generalized)

Due to the lack of specific published protocols for this compound, the following are generalized procedures based on the use of similar carboxylic acid-based chiral derivatizing agents, such as Mosher's acid. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) is crucial for achieving complete derivatization and avoiding kinetic resolution.

Derivatization of Chiral Primary and Secondary Amines

Objective: To form diastereomeric amides for analysis by NMR or HPLC.

Materials:

-

Chiral amine analyte

-

This compound

-

Coupling agent (e.g., DCC, EDC, or HATU)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, chloroform, or acetonitrile)

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Protocol:

-

Activation of the Carboxylic Acid: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0-1.2 equivalents) and a coupling agent (1.1-1.5 equivalents) in an anhydrous aprotic solvent. Stir the mixture at room temperature for 15-30 minutes.

-

Derivatization Reaction: Add the chiral amine (1.0 equivalent) to the activated acid solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC until the starting amine is fully consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

-

Analysis: The crude product can be directly analyzed by NMR spectroscopy. For HPLC analysis, purification by column chromatography may be necessary.

Caption: Experimental workflow for the derivatization of chiral amines.

Derivatization of Chiral Alcohols

Objective: To form diastereomeric esters for analysis by NMR, HPLC, or GC.

Materials:

-

Chiral alcohol analyte

-

This compound

-

Activating agent (e.g., thionyl chloride or oxalyl chloride to form the acid chloride) OR coupling agent (e.g., DCC) with a catalyst (e.g., DMAP)

-

Anhydrous, aprotic solvent (e.g., pyridine, dichloromethane, or THF)

-

Quenching solution (e.g., water or dilute acid)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Protocol (via Acid Chloride):

-

Formation of the Acid Chloride: In a dry reaction flask under an inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., dichloromethane) and add an excess of thionyl chloride or oxalyl chloride. A catalytic amount of DMF can be added if using oxalyl chloride. Stir at room temperature until the reaction is complete (cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure.

-

Esterification: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., pyridine or dichloromethane). Add the chiral alcohol (1.0 equivalent) and a catalytic amount of DMAP (if not using pyridine as the solvent).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or HPLC.

-

Work-up:

-

Quench the reaction with water or a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer, filter, and concentrate.

-

-

Analysis: Analyze the crude product by NMR or purify for HPLC or GC analysis.

Data Presentation and Analysis

The analysis of the resulting diastereomers is key to determining the enantiomeric excess of the original analyte.

NMR Spectroscopy

-

¹H NMR: The diastereomers will exhibit different chemical shifts for protons near the newly formed stereocenter. The integration of these distinct signals allows for the quantification of each diastereomer.

-

¹⁹F NMR: The trifluoromethyl group provides a clean and sensitive handle for analysis. The two diastereomers are expected to show two distinct signals in the ¹⁹F NMR spectrum, which can be integrated to determine their ratio.

Table 1: Hypothetical NMR Data for Diastereomeric Amides

| Diastereomer | Proton Signal (ppm) | ¹⁹F Signal (ppm) | Integral Ratio |

| (R,S)-Amide | 3.52 (q) | -72.1 | 1.0 |

| (S,S)-Amide | 3.48 (q) | -72.5 | 1.5 |

| Enantiomeric Excess (%) | 20% (of S-enantiomer) |

Chromatography (HPLC/GC)

The diastereomers can be separated on a standard achiral column.

-

HPLC: A reversed-phase (e.g., C18) or normal-phase column can be used. The mobile phase composition will need to be optimized to achieve baseline separation of the diastereomeric peaks.

-

GC: For volatile derivatives, a standard non-polar or medium-polarity capillary column can be employed.

Table 2: Hypothetical HPLC Data for Diastereomeric Esters

| Diastereomer | Retention Time (min) | Peak Area |

| (R,S)-Ester | 12.5 | 125000 |

| (S,S)-Ester | 13.8 | 150000 |

| Enantiomeric Excess (%) | 9.1% (of S-enantiomer) |

Logical Relationships in Chiral Analysis

The overall process of determining enantiomeric excess using a chiral derivatizing agent follows a logical progression from the analyte to the final analytical result.

Caption: Logical flow of chiral analysis using a derivatizing agent.

Conclusion

Application Note: Determination of Enantiomeric Purity and Absolute Configuration of Chiral Compounds Using (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid by NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the use of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines via Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol outlines the derivatization procedure, NMR data acquisition, and spectral analysis.

Introduction

The determination of the stereochemical integrity of chiral molecules is of paramount importance in the pharmaceutical and chemical industries. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for determining enantiomeric excess (e.e.) and assigning the absolute configuration of chiral molecules.